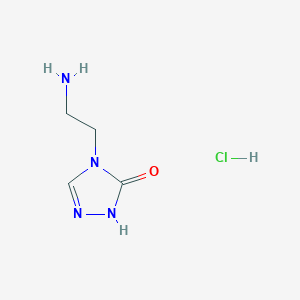
4-(2-Aminoethyl)-1H-1,2,4-triazol-5-one;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound involves the reaction of hexachlorocyclotriphosphazene with 4-(2-aminoethyl)morpholine , a primary amine. The reaction occurs in the presence of trimethylamine in tetrahydrofuran (THF) . The final compound’s molecular structure is confirmed through various techniques, including mass spectrometry, FT-IR, and NMR spectroscopies .
Chemical Reactions Analysis
The compound’s reactivity is influenced by the presence of the aminoethyl group and the triazole ring. It may participate in nucleophilic substitution reactions due to the active phosphorus-chlorine bonds in the cyclotriphosphazene ring. Depending on the functional groups attached, it could find applications in areas such as fluorescence chemosensors, anticancer agents, and organic light-emitting diodes .
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
1,2,4-Triazole derivatives have been extensively studied for their corrosion inhibition properties. For instance, the compound "3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole" demonstrated exceptional corrosion control on mild steel in hydrochloric acid medium, achieving inhibition efficiency up to 98% at very low concentrations. This organic compound acts as a mixed inhibitor affecting both cathodic and anodic corrosion currents, with its adsorption on steel surfaces following Langmuir's isotherm, indicating a chemisorption mechanism (Bentiss et al., 2009).
Antimicrobial Activities
Synthesis and evaluation of 1,2,4-triazole derivatives have revealed compounds with significant antimicrobial activities. Novel derivatives have been synthesized and tested against various microorganisms, showing good to moderate activities. This highlights the potential of triazole derivatives in developing new antimicrobial agents (Bektaş et al., 2007).
Synthesis Methodologies
Innovative synthesis approaches for triazole derivatives have been developed, including microwave-assisted methods that offer efficient pathways to a diverse library of compounds. These methods facilitate the synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, which are crucial intermediates for further chemical transformations, underscoring the versatility of triazole derivatives in synthetic chemistry (Tan et al., 2017).
Molecular Interactions and Theoretical Studies
Triazole derivatives have also been subjects of theoretical studies to understand their molecular interactions, adsorption behaviors, and corrosion inhibition mechanisms. For example, investigations into the adsorption of 4H-1,2,4-triazole derivatives on mild steel surfaces in hydrochloric acid solution have provided insights into their high inhibition efficiency, which is primarily influenced by the nature of substituents in the inhibitor molecule (Bentiss et al., 2007).
Eigenschaften
IUPAC Name |
4-(2-aminoethyl)-1H-1,2,4-triazol-5-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4O.ClH/c5-1-2-8-3-6-7-4(8)9;/h3H,1-2,5H2,(H,7,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGLFEARIANOAKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=O)N1CCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Aminoethyl)-1H-1,2,4-triazol-5-one;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-(4-chlorophenyl)-3-(2-ethoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2572707.png)

![3-phenyl-2-[(E)-2-(pyridin-3-yl)ethenyl]quinazolin-4(3H)-one](/img/structure/B2572711.png)
![benzyl 2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetate](/img/structure/B2572714.png)
![1-[4-({6-Methyl-2-[(4-methylpiperidin-1-yl)carbonyl]quinolin-4-yl}amino)phenyl]ethanone](/img/structure/B2572715.png)

![N-(oxolan-2-ylmethyl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide](/img/structure/B2572717.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-4-ylmethyl)propanamide](/img/structure/B2572718.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide](/img/structure/B2572721.png)
![[(1-Phenylethyl)carbamoyl]methyl 3,4-dichlorobenzoate](/img/structure/B2572722.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2572725.png)
![ethyl 2-[2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2572729.png)
![4-Amino-4-[(3-methoxyphenyl)methyl]-1Lambda(6)-thiane-1,1-dione](/img/structure/B2572730.png)